2-(5-Methylthiazol-4-yl)ethanol
Overview
Description
“2-(5-Methyl-1,3-thiazol-4-yl)ethanol” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is a key component of many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “2-(5-Methyl-1,3-thiazol-4-yl)ethanol” is characterized by the presence of a thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Molecular Aggregation Studies
Spectroscopic studies on compounds similar to 2-(5-Methyl-1,3-thiazol-4-yl)ethanol, like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, have shown their involvement in molecular aggregation processes. These studies provide insights into how variations in alkyl substituent structure affect molecule aggregation interactions, which are crucial for understanding the material's properties in various solvents (Matwijczuk et al., 2016).
Photophysical Properties
Research on metallo-phthalocyanines bearing thiazole groups, including structures like 2-(4-methyl-1,3-thiazol-5-yl)ethanol, focuses on their photophysical properties. These compounds are significant for their potential applications in fields like fluorescence studies and the development of photodynamic materials (Yenilmez et al., 2013).
Anti-Diabetic Agent Development
A study involving the synthesis of S-substituted acetamides derivatives of compounds related to 2-(5-Methyl-1,3-thiazol-4-yl)ethanol showed promising results as potential anti-diabetic agents. This research is crucial for understanding the role of such compounds in developing new medications for diabetes (Abbasi et al., 2020).
Antimicrobial Activity
Studies have been conducted on thiazolyl-1,2,3-triazolyl-alcohol derivatives, which are structurally related to 2-(5-Methyl-1,3-thiazol-4-yl)ethanol, focusing on their antimicrobial properties. These compounds show promise in developing treatments against microbial infections, indicating their importance in pharmaceutical research (Jagadale et al., 2020).
Supramolecular Gelation
N-(thiazol-2-yl) benzamide derivatives, related to 2-(5-Methyl-1,3-thiazol-4-yl)ethanol, have been investigated for their gelation behavior. Such studies contribute to the development of supramolecular materials, which are vital for various industrial applications (Yadav & Ballabh, 2020).
UV Protection and Antimicrobial Applications in Textiles
Research into thiazole azodyes containing sulfonamide moiety, similar to 2-(5-Methyl-1,3-thiazol-4-yl)ethanol, has shown their potential for providing UV protection and antimicrobial properties to cotton fabrics. This has significant implications for the textile industry (Mohamed et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects . These effects suggest that thiazole derivatives may exert their action by interacting with various cellular targets and inducing changes at the molecular level.
Action Environment
It is known that the biological activity of thiazole derivatives can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Properties
IUPAC Name |
2-(5-methyl-1,3-thiazol-4-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-6(2-3-8)7-4-9-5/h4,8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIBYTYLWJTDFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299651 | |
Record name | 2-(5-methyl-1,3-thiazol-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38067-32-2 | |
Record name | NSC131817 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(5-methyl-1,3-thiazol-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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